![molecular formula C13H9Cl2NO B1452576 2-(3,5-Dichlorobenzoyl)-4-methylpyridine CAS No. 1187167-06-1](/img/structure/B1452576.png)
2-(3,5-Dichlorobenzoyl)-4-methylpyridine
Overview
Description
2-(3,5-Dichlorobenzoyl)-4-methylpyridine is a useful research compound. Its molecular formula is C13H9Cl2NO and its molecular weight is 266.12 g/mol. The purity is usually 95%.
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Biological Activity
2-(3,5-Dichlorobenzoyl)-4-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a 3,5-dichlorobenzoyl group and a methyl group at the 4-position. This structural configuration is significant for its biological activity, particularly in enzyme interactions and metabolic processes.
The primary mechanism of action for this compound involves the inhibition of specific enzymes that play critical roles in various biochemical pathways. Notably, it has been shown to inhibit phytoene desaturase (PD), an enzyme involved in the carotenogenic pathway, which is crucial for the biosynthesis of carotenoids.
Enzyme Inhibition
- Target Enzyme : Phytoene Desaturase (PD)
- Effect : Disruption of carotenoid biosynthesis
- Biochemical Pathways Affected : Carotenogenic pathway
Biological Activity and Effects
Research indicates that this compound exhibits significant biological activity through its interaction with various biological targets:
- Metabolic Processes : It modulates the activity of peroxisome proliferator-activated receptor gamma (PPAR-γ), influencing glucose and lipid metabolism.
- Cell Signaling : The compound affects cellular signaling pathways that regulate cell proliferation and differentiation.
Case Studies
- Inhibition Studies : In vitro studies demonstrated that at certain concentrations, this compound effectively inhibited PD activity, leading to altered metabolic flux in treated cells.
- Animal Models : Dosage-dependent effects were observed in animal models, where lower doses exhibited therapeutic benefits while higher doses resulted in toxicity.
Data Table: Biological Activity Summary
Biological Activity | Target Enzyme | Effect | Reference |
---|---|---|---|
Inhibition | Phytoene Desaturase | Disruption of carotenoid synthesis | |
Modulation | PPAR-γ | Altered glucose/lipid metabolism | |
Cellular Signaling | Various receptors | Affects proliferation/differentiation |
Stability and Degradation
The stability of this compound under laboratory conditions indicates that while it remains stable over time, degradation can occur, affecting its biological activity. This aspect is crucial for understanding its pharmacokinetic profile.
Scientific Research Applications
Antiviral Properties
One of the notable applications of 2-(3,5-Dichlorobenzoyl)-4-methylpyridine is its role as an intermediate in the synthesis of compounds with antiviral properties. Specifically, it has been linked to the development of HIV reverse transcriptase inhibitors, which are crucial in the treatment of HIV-1 infections. The compound serves as a precursor for synthesizing 3-amino-2-chloro-4-methylpyridine, which is further transformed into more complex structures exhibiting antiviral activity .
Pharmacological Activity
Research indicates that derivatives of this compound exhibit promising pharmacological activities. For instance, studies have shown that certain analogs can act as positive allosteric modulators for muscarinic acetylcholine receptors (mAChRs), enhancing muscle contraction in isolated smooth muscle tissues . This suggests potential applications in treating conditions related to smooth muscle dysfunction.
Chemical Synthesis
The compound has garnered attention for its biological activities beyond antiviral effects. Research has focused on its mechanisms of action and interactions with various biological targets. For example, studies have explored its effects on ion channels and receptors, indicating its potential utility in pharmacological research .
Case Studies
Several case studies highlight the efficacy of compounds derived from this compound in experimental models:
- HIV Treatment Development : A study demonstrated the synthesis of novel dipyrido compounds from this precursor that showed significant activity against HIV-1 reverse transcriptase .
- Smooth Muscle Contraction : Another investigation assessed the pharmacological effects of related compounds on isolated rat bladder tissues, showing enhanced contractions indicative of their potential therapeutic use .
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-2-3-16-12(4-8)13(17)9-5-10(14)7-11(15)6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGWLMOAPUZVPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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